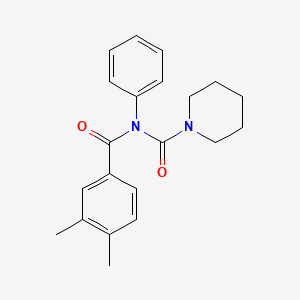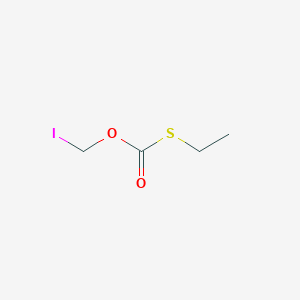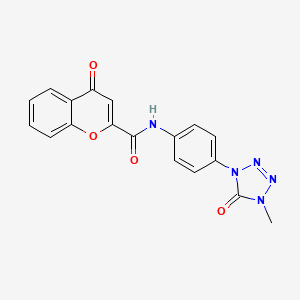![molecular formula C12H10N2O4S B2777926 2-[2-(3-Hydroxybenzamido)-1,3-thiazol-4-yl]acetic acid CAS No. 926207-29-6](/img/structure/B2777926.png)
2-[2-(3-Hydroxybenzamido)-1,3-thiazol-4-yl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-[2-(3-Hydroxybenzamido)-1,3-thiazol-4-yl]acetic acid” is also known as “4-Thiazoleacetic acid, 2-[(3-hydroxybenzoyl)amino]-”. It has a molecular formula of C12H10N2O4S and a molecular weight of 278.28 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-[2-(3-Hydroxybenzamido)-1,3-thiazol-4-yl]acetic acid” such as melting point, boiling point, density, etc., are not available from the current search results .Aplicaciones Científicas De Investigación
Structural Analysis and Stability
Structural Stability and Photo-Degradation Thiazole-containing compounds, closely related to 2-[2-(3-Hydroxybenzamido)-1,3-thiazol-4-yl]acetic acid, have been studied for their structural stability, particularly under conditions of photo-degradation. One such compound underwent structural changes when exposed to visible light, leading to the formation of a unique photo-degradation product. Extensive analysis using techniques like LC-MS/MS and NMR was carried out to elucidate the structural transformations, indicating a complex interaction with light and oxygen, potentially leading to specific degradation pathways based on the substituents present in the molecule (Wu, Hong, & Vogt, 2007).
Biological Activities and Applications
Antimicrobial Activities Thiazolyl-acetic acid derivatives, including structures similar to 2-[2-(3-Hydroxybenzamido)-1,3-thiazol-4-yl]acetic acid, have been synthesized and evaluated for their antimicrobial properties. Notably, certain compounds exhibited broad-spectrum antibacterial and antifungal activities, surpassing the efficacy of some standard preservatives used in commercial products. This implies the potential application of these compounds as biocidal or preservative agents in various industries, owing to their strong and broad-spectrum antimicrobial activities against a range of microbial strains (Shirai et al., 2013).
Crystal Structure and Supramolecular Interactions
Crystal Structure Analysis The crystal structure of compounds involving thiazole rings, similar to 2-[2-(3-Hydroxybenzamido)-1,3-thiazol-4-yl]acetic acid, has been of significant interest. For instance, a study analyzing the crystal structure of febuxostat-acetic acid revealed intricate details about molecular interactions and supramolecular chains formed via hydrogen bonds and π–π stacking. Such studies provide deep insights into the molecular geometry and potential intermolecular interactions, which are crucial for understanding the chemical behavior and potential applications of these compounds in various fields (Wu, Hu, Gu, & Tang, 2015).
Safety And Hazards
Direcciones Futuras
The future directions for the study and application of “2-[2-(3-Hydroxybenzamido)-1,3-thiazol-4-yl]acetic acid” are not clear from the current search results. Future research could focus on understanding its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards .
Propiedades
IUPAC Name |
2-[2-[(3-hydroxybenzoyl)amino]-1,3-thiazol-4-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O4S/c15-9-3-1-2-7(4-9)11(18)14-12-13-8(6-19-12)5-10(16)17/h1-4,6,15H,5H2,(H,16,17)(H,13,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWJXSPGUMYYTQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C(=O)NC2=NC(=CS2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(3-Hydroxybenzamido)-1,3-thiazol-4-yl]acetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 5-(2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2777843.png)


![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-2-methyl-3-nitrobenzamide](/img/structure/B2777848.png)
![2-(2-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione](/img/structure/B2777849.png)
![5-[3-amino-5-(trifluoromethyl)phenyl]-2,3-dihydro-1H-1,2,4-triazol-3-one](/img/structure/B2777850.png)
![[4-(Benzyloxy)-3-bromo-5-ethoxyphenyl]methanol](/img/structure/B2777851.png)
![2-(1H-benzo[d]imidazol-1-yl)-1-(3-((4-fluorophenyl)sulfonyl)piperidin-1-yl)ethanone](/img/structure/B2777852.png)
![ethyl 3-carbamoyl-2-(2-methoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2777853.png)

![N-(2-thiophen-2-ylimidazo[1,2-a]pyridin-3-yl)-1,3-benzodioxole-5-carboxamide](/img/structure/B2777857.png)
![N-(3,4-dimethoxyphenethyl)-2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetamide](/img/structure/B2777859.png)

